3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
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Description
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a compound that can be synthesized through complex chemical reactions involving various precursors and conditions. This compound is part of a broader class of chemicals that have been explored for their synthesis, characterization, and potential applications in various fields, including medicinal chemistry. The synthesis involves multiple steps, including condensation reactions, hydrolysis, and cyclization processes, to obtain the desired product. The synthesized compounds are characterized using techniques like IR, NMR, Mass, and elemental analysis to confirm their structures and properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Molecular Docking Studies
The synthesized compounds, including those similar to this compound, often undergo biological evaluation to determine their potential therapeutic effects. Molecular docking studies are conducted to understand the interaction between these compounds and biological targets, which is crucial for drug design and discovery. The biological evaluation can include antimicrobial, anti-inflammatory, and anticancer activities, providing insights into the possible therapeutic applications of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-17-10-6-9-16(19(17)28-2)22-21(26)25-12-15(13-25)20-23-18(24-29-20)11-14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTGAIBWQSYMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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